2-Amino-4-boronobutanoic acid
Overview
Description
2-Amino-4-boronobutanoic acid is a compound that has garnered significant interest in the fields of organic and medicinal chemistry. It is a derivative of butanoic acid, featuring both an amino group and a boronic acid group. This unique combination of functional groups makes it a versatile reagent in various chemical reactions and a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-boronobutanoic acid typically involves the transformation of naturally occurring amino acids into nonnatural ones. One common method starts with N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemisation during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide. This bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-boronobutanoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group in the compound can be substituted by different nucleophiles, such as nitrogen, oxygen, and sulfur nucleophiles.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds under mild and functional group-tolerant conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and bases like potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are nonnatural amino acids with substituted side chains.
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
2-Amino-4-boronobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
2-Amino-4-boronobutanoic acid exerts its effects primarily through the inhibition of gamma-glutamyl transpeptidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis and transpeptidation of glutathione. This inhibition disrupts the metabolism of glutathione, which is crucial for cellular detoxification and antioxidant defense .
Comparison with Similar Compounds
2-Amino-4-bromobutanoic acid: This compound is similar in structure but contains a bromide group instead of a boronic acid group.
2-Amino-4-chlorobutanoic acid: Another similar compound with a chloride group instead of a boronic acid group.
Uniqueness: 2-Amino-4-boronobutanoic acid is unique due to its boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for forming carbon-carbon bonds under mild conditions, a feature not shared by its halogenated analogs .
Properties
IUPAC Name |
2-amino-4-boronobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYFGBKMRXVJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436603 | |
Record name | 2-amino-4-boronobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181312-09-4 | |
Record name | 2-amino-4-boronobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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